(2S,5R)-thiolane-2,5-dicarboxylic acid
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Description
The (2S,5R)-thiolane-2,5-dicarboxylic acid molecule contains a total of 19 bonds. There are 11 non-H bonds, 2 multiple bonds, 2 rotatable bonds, 2 double bonds, 1 five-membered ring, 2 carboxylic acids (aliphatic), 2 hydroxyl groups, 1 sulfide, and 1 tetrahydro-thiophene . The molecule contains a total of 19 atoms. There are 8 Hydrogen atoms, 6 Carbon atoms, 4 Oxygen atoms, and 1 Sulfur atom .
Molecular Structure Analysis
The this compound molecule contains a total of 19 bonds. There are 11 non-H bonds, 2 multiple bonds, 2 rotatable bonds, 2 double bonds, 1 five-membered ring, 2 carboxylic acids (aliphatic), 2 hydroxyl groups, 1 sulfide, and 1 tetrahydro-thiophene .Physical and Chemical Properties Analysis
The this compound molecule contains a total of 19 bonds. There are 11 non-H bonds, 2 multiple bonds, 2 rotatable bonds, 2 double bonds, 1 five-membered ring, 2 carboxylic acids (aliphatic), 2 hydroxyl groups, 1 sulfide, and 1 tetrahydro-thiophene .Scientific Research Applications
Mercury Sorption
A study by Yee et al. (2013) explored the use of thiol-laced metal-organic frameworks for effective mercury sorption. These frameworks were assembled using 2,5-dimercapto-1,4-benzenedicarboxylic acid, which contains both carboxyl and thiol functional groups. The study demonstrated that these frameworks could significantly lower the Hg(II) concentration in water and effectively capture Hg from the vapor phase, highlighting their potential for environmental remediation of mercury pollution (Yee et al., 2013).
Material Science Applications
Turcan-Trofin et al. (2019) investigated the synthesis, characterization, and material behavior of linear and cyclic siloxanes functionalized with polar groups through thiol-ene addition. This study illustrated the potential of these compounds in forming self-assembling structures in solution and their applicability as solvent-free liquid electrolytes, which could be significant for the development of new materials in electronics and energy storage (Turcan-Trofin et al., 2019).
Stereoselective Binding and Inhibition Studies
Research by Cho et al. (1997) on the flexibility of liver alcohol dehydrogenase in stereoselective binding of 3-butylthiolane 1-oxides reveals the compound's potential for biochemical studies. This work provides insights into the enzyme's interaction with thiolane derivatives, offering a foundation for further exploration of enzyme inhibition and function modulation (Cho et al., 1997).
Synthesis and Chemical Transformations
Lucassen and Zwanenburg (2004) described a method for the ring contraction of 3,6-dihydro-2H-thiopyrans to thiolanes through an iodo-oxyacylation reaction. This study not only expands the synthetic toolbox available for constructing thiolane derivatives but also opens new pathways for the development of molecules with potential pharmaceutical and material science applications (Lucassen & Zwanenburg, 2004).
Properties
IUPAC Name |
(2S,5R)-thiolane-2,5-dicarboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O4S/c7-5(8)3-1-2-4(11-3)6(9)10/h3-4H,1-2H2,(H,7,8)(H,9,10)/t3-,4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZKPHLAASBCFGX-ZXZARUISSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(SC1C(=O)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](S[C@H]1C(=O)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10901711 |
Source
|
Record name | 2,3,4,5-Tetradeoxy-2,5-epithio-erythro-hexaric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10901711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
877761-15-4 |
Source
|
Record name | 2,3,4,5-Tetradeoxy-2,5-epithio-erythro-hexaric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10901711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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